1-[(3R)-3-Aminopiperidin-1-yl]-2,3-dimethylbutan-1-one
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Overview
Description
1-[(3R)-3-Aminopiperidin-1-yl]-2,3-dimethylbutan-1-one is a synthetic organic compound with a molecular formula of C11H22N2O. This compound is characterized by the presence of a piperidine ring substituted with an amino group and a butanone moiety.
Preparation Methods
The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-2,3-dimethylbutan-1-one involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors.
Reaction Conditions: The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the final product.
Industrial Production Methods: While the compound is primarily synthesized on a laboratory scale, industrial production methods may involve similar synthetic routes with modifications to accommodate larger batch sizes and ensure consistent quality.
Chemical Reactions Analysis
1-[(3R)-3-Aminopiperidin-1-yl]-2,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[(3R)-3-Aminopiperidin-1-yl]-2,3-dimethylbutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-[(3R)-3-Aminopiperidin-1-yl]-2,3-dimethylbutan-1-one can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-6-4-5-10(12)7-13/h8-10H,4-7,12H2,1-3H3/t9?,10-/m1/s1 |
InChI Key |
IYRZNUYJSHNKBA-QVDQXJPCSA-N |
Isomeric SMILES |
CC(C)C(C)C(=O)N1CCC[C@H](C1)N |
Canonical SMILES |
CC(C)C(C)C(=O)N1CCCC(C1)N |
Origin of Product |
United States |
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